BenchChemオンラインストアへようこそ!

Q-Peptide Trifluoroacetate

Keratinocyte migration Wound re-epithelialization Integrin signaling

Q-Peptide Trifluoroacetate (CAS 1361235-89-3) is the trifluoroacetate salt of the synthetic heptapeptide QHREDGS (Gln-His-Arg-Glu-Asp-Gly-Ser), a conserved integrin-binding sequence derived from the fibrinogen-like domain of angiopoietin-1 (Ang-1). With a base peptide molecular weight of 827.8 g/mol (free base), this water-soluble seven-residue peptide mimics the integrin-dependent pro-survival, pro-migratory, and pro-angiogenic activities of full-length Ang-1, but without the aggregation and insolubility limitations of the parent 498-amino-acid glycoprotein.

Molecular Formula C33H50F3N13O16
Molecular Weight 941.8 g/mol
CAS No. 1361235-89-3
Cat. No. B6295329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ-Peptide Trifluoroacetate
CAS1361235-89-3
Molecular FormulaC33H50F3N13O16
Molecular Weight941.8 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H49N13O14.C2HF3O2/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58;3-2(4,5)1(6)7/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37);(H,6,7)/t15-,16-,17-,18-,19-,20-;/m0./s1
InChIKeyUSQQELBKWGETNJ-FBYJGKMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Q-Peptide Trifluoroacetate (CAS 1361235-89-3) — Angiopoietin-1-Derived Integrin-Binding Heptapeptide (QHREDGS) for Regenerative Medicine, Wound Healing, and Cardiovascular Research


Q-Peptide Trifluoroacetate (CAS 1361235-89-3) is the trifluoroacetate salt of the synthetic heptapeptide QHREDGS (Gln-His-Arg-Glu-Asp-Gly-Ser), a conserved integrin-binding sequence derived from the fibrinogen-like domain of angiopoietin-1 (Ang-1) [1]. With a base peptide molecular weight of 827.8 g/mol (free base), this water-soluble seven-residue peptide mimics the integrin-dependent pro-survival, pro-migratory, and pro-angiogenic activities of full-length Ang-1, but without the aggregation and insolubility limitations of the parent 498-amino-acid glycoprotein [1][2]. Unlike full-length Ang-1, which signals primarily through Tie2 receptors on endothelial cells, QHREDGS engages β1-integrins and induces downstream activation of ILK, Akt, and ERK1/2 pathways across multiple non-endothelial cell types including keratinocytes, fibroblasts, osteoblasts, cardiomyocytes, and pluripotent stem cells [2][3].

Why Q-Peptide Trifluoroacetate Cannot Be Substituted by Generic Integrin-Binding or Angiogenic Peptides — Sequence-Specific Integrin Engagement and Cross-Tissue Multi-Mechanism Efficacy


Q-Peptide Trifluoroacetate is not interchangeable with other integrin-binding peptides (e.g., RGDS, DGQESHR scrambled peptide) or alternative Ang-1-derived sequences. The QHREDGS heptapeptide was identified as the minimal integrin-binding motif within the fibrinogen-like domain of Ang-1 through sequence homology with KRLDGS and REDV motifs [1]. A scrambled-sequence control peptide (DGQESHR) shows no functional activity in keratinocyte migration, osteoblast differentiation, or endothelial barrier function assays, confirming that amino acid order, not merely composition, governs bioactivity [2]. The widely used integrin-binding tetrapeptide RGDS supports equivalent basal cell adhesion but fails to accelerate osteoblast differentiation kinetics to the same degree as QHREDGS, with QHREDGS-immobilized surfaces driving ALP activity to peak 4–12 days earlier than RGDS-immobilized surfaces [3]. Unlike growth factor biologics, the short QHREDGS sequence is chemically synthesizable, water-soluble, and compatible with covalent immobilization onto biomaterial surfaces without loss of function — properties not shared by full-length recombinant Ang-1, which aggregates and precipitates under physiological conditions [1][2].

Quantitative Differentiation Evidence for Q-Peptide Trifluoroacetate Versus Closest Analogs — Head-to-Head Data Across Six Functional Dimensions


Adult Human Keratinocyte Collective Migration — Direct Head-to-Head Comparison with Scrambled Peptide DGQESHR and Peptide-Free Hydrogel

In a head-to-head in vitro scratch assay using adult human epidermal keratinocytes (HEKa) cultured on chitosan-collagen films, Q-Peptide Hydrogel (QHREDGS-conjugated) achieved 88% (±10%) gap closure at 24 hours, compared to only 43% (±9%) for peptide-free hydrogel and 54% (±4%) for the scrambled peptide DGQESHR-conjugated hydrogel [1]. The Q-Peptide Hydrogel thus accelerated gap closure by 2.05-fold over peptide-free control and by 1.63-fold over the scrambled peptide control. This enhancement was driven exclusively by increased migration, as Ki-67 staining confirmed no significant difference in proliferation between treatment groups at 24 h [1].

Keratinocyte migration Wound re-epithelialization Integrin signaling Regenerative medicine

Human Epidermal Re-epithelialization in Xenograft Model — Head-to-Head Comparison with No Treatment, Collagen Scaffold Dressing, and Peptide-Free Hydrogel

In a human-to-mouse split-thickness skin xenograft model, Q-Peptide Hydrogel treatment achieved 90.6% (±1.0%) wound re-epithelialization at day 14, a significantly greater extent than all comparator groups: no treatment (46.4% ± 31.2%), collagen scaffold dressing (55.5% ± 9.6%), and peptide-free hydrogel (52.4% ± 23.4%) [1]. By day 28, Q-Peptide Hydrogel treated wounds showed nearly complete wound closure with significantly less wound contraction compared to peptide-free hydrogel and collagen scaffold controls (p<0.05) [1]. Additionally, the Q-Peptide Hydrogel treated neoepidermis most closely approximated the thickness of uninjured adult human epidermis (59.9 ± 8.7 µm), suggesting superior quality of tissue regeneration [1].

Split-thickness skin xenograft Re-epithelialization Human wound healing Translational dermatology

Osteoblast Differentiation Kinetics — Head-to-Head Comparison with Scrambled Peptide DGQESHR and RGDS Integrin-Binding Peptide

On polyacrylate-coated titanium (Ti) plates, QHREDGS-immobilized surfaces drove alkaline phosphatase (ALP) activity — the principal marker of osteoblast differentiation — to peak significantly earlier and at higher levels than comparator surfaces. The ALP activity in QHREDGS-conditioned media was significantly greater than that from DGQESHR (scrambled)-immobilized, RGDS-immobilized, and unimmobilized surfaces by day 22 (P<0.05, n=3) [1]. The abstract of the study explicitly states that ALP peaked in activity 4–12 days earlier on QHREDGS-immobilized plates than on unimmobilized, DGQESHR-, and RGDS-immobilized surfaces [1]. Furthermore, atomic force microscopy confirmed significantly more bone matrix deposited on QHREDGS surfaces, and FTIR spectroscopy revealed a significantly higher mineral-to-matrix ratio on QHREDGS-immobilized PEG hydrogels compared to all comparator groups [1].

Osteoblast differentiation Bone tissue engineering ALP activity Orthopedic biomaterials

Endothelial Cell Viability and Tube Formation in Collagen-Chitosan Hydrogels — Head-to-Head Comparison with Peptide-Free Hydrogel

HUVECs cultured on QHREDGS-modified collagen-chitosan hydrogels for 4 days achieved 97% viability (100 µM peptide condition) and 95% viability (650 µM peptide condition), compared to 84% viability on the control hydrogel without peptide [1]. The improvement from 84% to 97% viability represents a reduction in cell death by over 4-fold (from 16% dead cells to 3% dead cells). Additionally, QHREDGS-modified hydrogels mitigated paclitaxel-induced apoptosis in a dose-dependent manner as measured by caspase-3/7 activity normalized to cell number [1]. When endothelial cells were encapsulated within QHREDGS-modified hydrogels, robust tube-like structure formation was observed; this tube formation was abolished when integrin αvβ3 or α5β1 were antibody-blocked, confirming the integrin-dependent mechanism [1].

Endothelial cell survival Angiogenesis Cardiac tissue engineering Biomaterial hydrogels

Systemic Cardioprotection Post-Myocardial Infarction — Head-to-Head Comparison with Scrambled Peptide DGQESHR in Rat Model

In a rat myocardial infarction model, high-dose Q-peptide (50 nmol/kg/day) delivered systemically via osmotic minipump over 4 weeks resulted in significantly improved stroke volume, cardiac output, and ejection fraction (EF) on cardiac MRI compared to scrambled peptide (DGQESHR) controls [1]. Q-peptide-treated rats also exhibited significantly smaller infarct areas as quantified by late gadolinium enhancement MRI [1]. Histological analysis at 6 weeks post-MI revealed significantly lower collagen deposition, improved cardiomyocyte retention, fewer αSMA+ myofibroblasts and CD68+ macrophages, and more CD31+ vessels in the infarct zone of Q-peptide-treated animals [1]. No hepatic or renal toxicity was observed from systemic Q-peptide administration [1].

Myocardial infarction Cardiac remodeling Angiogenesis Systemic peptide delivery

Clinical Post-Procedure Skin Recovery After Radiofrequency Microneedling — Randomized Split-Face Head-to-Head Comparison with Peptide-Free Control

In a randomized, double-blind, split-face clinical trial (n=8 subjects) evaluating post-radiofrequency microneedling (RFMN) recovery, the Q-peptide hydrogel and ointment regimen was preferred by clinicians 6-fold and by subjects 5-fold over the peptide-free control at the first follow-up visit (2 ± 1 days post-procedure) [1]. Subjects were 5-fold more likely to report better-looking skin and 5-fold more likely to report better-feeling skin on the Q-peptide-treated side [1]. Quantitative image analysis demonstrated a 2-fold decrease in the presence of edema, erythema, and purpura at 2 ± 1 days post-procedure on the Q-peptide side compared to the control side [1]. By day 7, all patients strongly endorsed continued use of Q-peptide, and no adverse events were reported [1].

Dermatology clinical trial Skin regeneration Post-procedure recovery Aesthetic medicine

Validated Research and Industrial Application Scenarios for Q-Peptide Trifluoroacetate — Grounded in Peer-Reviewed Comparative Evidence


Diabetic and Chronic Wound Healing Biomaterial Development (Hydrogel, Film, Scaffold, or Dressing Functionalization)

Research groups and wound-care companies developing peptide-modified hydrogels or dressings for chronic, non-healing diabetic wounds will benefit from QHREDGS functionalization. The evidence demonstrates 2.05-fold acceleration of keratinocyte migration in vitro [1] and 1.95-fold greater human epidermal re-epithelialization in a living xenograft model versus no treatment, with performance also significantly exceeding a clinically approved collagen scaffold dressing [1]. The peptide can be covalently conjugated to chitosan-collagen matrices via standard EDC/NHS chemistry without loss of bioactivity [2], offering a chemically-defined, scalable alternative to growth factor-loaded dressings.

Orthopedic and Dental Implant Osteoinductive Coating for Accelerated Osseointegration

Device manufacturers seeking osteoinductive coatings for titanium or polymer-based bone implants can leverage QHREDGS as a small-molecule alternative to BMP-2 or full-length growth factors. QHREDGS-immobilized polyacrylate-coated titanium plates accelerate ALP activity peak by 4–12 days compared to RGDS and scrambled peptide controls, and produce significantly greater bone matrix deposition and mineral-to-matrix ratio [3]. The peptide can be immobilized onto PA-coated Ti at a surface concentration of 0.33 μg/mm² with 15.6% immobilization efficiency using straightforward EDC/NHS conjugation [3], making it industrially feasible.

Cardiac Tissue Engineering Scaffold and Injectable Hydrogel for Post-MI Ventricular Remodeling

Investigators developing injectable biomaterials or cardiac patches for myocardial infarction repair should consider QHREDGS as the bioactive functionalization agent. Systemic delivery of Q-peptide at 50 nmol/kg/day significantly improved cardiac MRI-derived stroke volume, cardiac output, and EF while reducing infarct size in a rat MI model compared to scrambled peptide, without hepatic or renal toxicity [4]. When incorporated into collagen-chitosan hydrogels, QHREDGS supports 97% endothelial cell viability and stimulates integrin-dependent tube formation essential for graft vascularization [5].

Dermatological Post-Procedure Recovery Formulations and Aesthetic Skincare Product Development

Skincare and aesthetic medicine companies developing topical post-procedure recovery products can cite Level II clinical evidence from a randomized, split-face trial showing 6-fold clinician preference, 5-fold subject preference for skin appearance, and 2-fold reduction in edema, erythema, and purpura versus peptide-free control at 2 days post-RFMN, with no adverse events [6]. This clinical data directly supports procurement of Q-Peptide Trifluoroacetate for formulation into professional-use or direct-to-consumer post-procedure topicals targeting accelerated skin barrier restoration.

Quote Request

Request a Quote for Q-Peptide Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.